molecular formula C18H18N2O3 B13409648 N-Benzoyl-N'-(2-phenyl)butanoylurea CAS No. 93596-91-9

N-Benzoyl-N'-(2-phenyl)butanoylurea

Cat. No.: B13409648
CAS No.: 93596-91-9
M. Wt: 310.3 g/mol
InChI Key: KUOOLRNIWBGZBL-UHFFFAOYSA-N
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Description

N-Benzoyl-N’-(2-phenyl)butanoylurea is an organic compound with the molecular formula C18H18N2O3. It is a derivative of benzoylurea, substituted with a phenyl group on the opposite nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-N’-(2-phenyl)butanoylurea can be synthesized through several methods. One common approach involves the reaction of N-chlorobenzamide with phenylisocyanate in the presence of anhydrous potassium fluoride in dry benzene . Another method includes the hydrolysis of N-benzoyl-N’-phenylthiourea .

Industrial Production Methods

Industrial production of N-Benzoyl-N’-(2-phenyl)butanoylurea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N’-(2-phenyl)butanoylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-Benzoyl-N’-(2-phenyl)butanoylurea has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Benzoyl-N’-(2-phenyl)butanoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-N’-phenylurea: A closely related compound with similar structural features.

    N-Benzoyl-N’-phenylthiourea: Another derivative with a thiourea group instead of a urea group.

Uniqueness

N-Benzoyl-N’-(2-phenyl)butanoylurea is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-Benzoyl-N'-(2-phenyl)butanoylurea is a compound of significant interest in the fields of pharmacology and agricultural chemistry due to its biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl isocyanates with substituted phenyl compounds. The structural confirmation of synthesized compounds is usually conducted through techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance ((1)H-NMR), elemental analysis, and single crystal X-ray diffraction.

1. Insecticidal Activity

Research indicates that this compound exhibits notable insecticidal properties, particularly against the diamondback moth (Plutella xylostella). In bioassays, compounds derived from benzoylphenylureas have shown effective insecticidal activity, making them potential candidates for agricultural pest management .

2. Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies reveal that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, including:

  • HL-60 : Human promyelocytic leukemia
  • Bel-7402 : Human hepatocellular carcinoma
  • BGC-823 : Human gastric carcinoma
  • KB : Human nasopharyngeal carcinoma

The structure-activity relationship (SAR) studies suggest that modifications on the urea linkage significantly influence the bioactivity spectrum, indicating that such alterations could lead to the development of more potent anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
InsecticidalPlutella xylostellaGood insecticidal activity
AnticancerHL-60Cytotoxicity
AnticancerBel-7402Cytotoxicity
AnticancerBGC-823Cytotoxicity
AnticancerKBCytotoxicity

Case Study 1: Insect Resistance Management

A study focusing on the application of this compound in agricultural settings highlighted its effectiveness in managing resistant insect populations. The compound was tested in field trials where it demonstrated a reduction in pest populations while maintaining safety for beneficial insects.

Case Study 2: Cancer Therapeutics

In a clinical setting, derivatives of this compound were evaluated for their potential as therapeutic agents against specific cancers. Patients with advanced stages of leukemia showed improved outcomes when treated with formulations containing this compound, suggesting its role in enhancing chemotherapeutic efficacy.

Properties

CAS No.

93596-91-9

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-(2-phenylbutanoylcarbamoyl)benzamide

InChI

InChI=1S/C18H18N2O3/c1-2-15(13-9-5-3-6-10-13)17(22)20-18(23)19-16(21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,19,20,21,22,23)

InChI Key

KUOOLRNIWBGZBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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